An In-Depth Technical Guide to the Biosynthesis of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
An In-Depth Technical Guide to the Biosynthesis of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
Abstract
This technical guide provides a comprehensive exploration of the biosynthetic pathway of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA, a key intermediate in the formation of C24 very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications in health and disease. We will delve into the enzymatic machinery, subcellular localization, and regulatory aspects of this critical metabolic pathway, with a focus on the underlying scientific principles and field-proven experimental methodologies.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain of 22 carbons or longer, are critical components of cellular lipids in specific tissues, including the retina, brain, and testes.[1] Their unique structural properties contribute to the fluidity and function of biological membranes and they serve as precursors for bioactive lipid mediators. The biosynthesis of these specialized fatty acids is a complex, multi-step process that occurs primarily in the endoplasmic reticulum.[2] Understanding the intricate details of VLC-PUFA synthesis is paramount for elucidating their physiological roles and for developing therapeutic strategies for diseases associated with their dysregulation.
This guide focuses on a specific, yet pivotal, intermediate in this pathway: (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA. The nomenclature of this molecule reveals its identity as the 3-ketoacyl-CoA intermediate formed during the elongation of a C22 PUFA to a C24 PUFA. Its formation represents the committed step in the addition of a two-carbon unit to the growing fatty acyl chain.
The Core Biosynthetic Pathway: From Linoleic Acid to a C24 Intermediate
The journey to (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA begins with the essential omega-6 fatty acid, linoleic acid (18:2n-6), and proceeds through a series of desaturation and elongation steps. This intricate interplay between desaturases and elongases is crucial for establishing the characteristic double bond pattern of the final product.
Formation of the C22 Precursor: (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA
The direct precursor to our target molecule is (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA (22:4n-6).[3] Its synthesis from linoleic acid involves the coordinated action of fatty acid desaturases (FADS) and elongases (ELOVL). The key enzymes in this pathway are:
-
Δ6-desaturase (FADS2): Introduces a double bond at the Δ6 position of linoleic acid to form γ-linolenic acid (18:3n-6).[4][5]
-
Elongase (ELOVL5): Elongates γ-linolenic acid by two carbons to yield dihomo-γ-linolenic acid (20:3n-6).[6]
-
Δ5-desaturase (FADS1): Introduces a double bond at the Δ5 position of dihomo-γ-linolenic acid to form arachidonic acid (20:4n-6).[4][5]
-
Elongase (ELOVL2/ELOVL5): Elongates arachidonic acid to docosatetraenoic acid (22:4n-6). Both ELOVL2 and ELOVL5 have demonstrated the capacity to elongate C20 and C22 PUFAs.[7][8]
The resulting (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA then serves as the substrate for the next round of elongation that will generate the C24 intermediate.
The Fatty Acid Elongation Cycle: A Four-Step Process
The elongation of fatty acids in the endoplasmic reticulum is a cyclical process involving four distinct enzymatic reactions. This cycle adds a two-carbon unit from malonyl-CoA to the acyl-CoA substrate.[2] The formation of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA represents the completion of the first step of this cycle with (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA as the substrate.
The four key steps are:
-
Condensation: This is the rate-limiting step where the acyl-CoA substrate (in this case, 22:4n-6-CoA) is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA intermediate. This reaction is catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes. For the elongation of C22 PUFAs to C24 PUFAs, ELOVL4 and ELOVL2 are the primary candidates due to their substrate specificities.[1][7] The product of this reaction is (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA.
-
First Reduction: The 3-keto group of the intermediate is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR) , utilizing NADPH as the reducing agent.
-
Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[8][9][10]
-
Second Reduction: Finally, the double bond of the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TECR) , again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[11][12]
This newly formed 24:4n-6-CoA can then either be incorporated into complex lipids or undergo further modifications.
Key Enzymatic Players and Their Characteristics
A deeper understanding of the biosynthesis of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA necessitates a closer look at the enzymes involved.
| Enzyme Family | Specific Enzymes | Substrate(s) | Product | Cellular Location |
| Fatty Acid Desaturases (FADS) | FADS1 (Δ5-desaturase), FADS2 (Δ6-desaturase) | Polyunsaturated fatty acids | More unsaturated fatty acids | Endoplasmic Reticulum |
| Elongation of Very-Long-Chain Fatty Acids (ELOVL) | ELOVL2, ELOVL4, ELOVL5 | Acyl-CoAs, Malonyl-CoA | 3-Ketoacyl-CoA | Endoplasmic Reticulum |
| 3-Ketoacyl-CoA Reductase (KAR) | KAR | 3-Ketoacyl-CoA, NADPH | 3-Hydroxyacyl-CoA | Endoplasmic Reticulum |
| 3-Hydroxyacyl-CoA Dehydratase (HACD) | HACD1-4 | 3-Hydroxyacyl-CoA | trans-2,3-Enoyl-CoA | Endoplasmic Reticulum |
| trans-2,3-Enoyl-CoA Reductase (TECR) | TECR | trans-2,3-Enoyl-CoA, NADPH | Acyl-CoA | Endoplasmic Reticulum |
Experimental Protocols for Studying the Pathway
The study of VLC-PUFA biosynthesis relies on robust and sensitive analytical techniques. Below are foundational protocols for key experiments.
In Vitro ELOVL Enzyme Activity Assay
This assay measures the condensing activity of ELOVL enzymes by quantifying the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.
Materials:
-
Microsomal fractions from cells expressing the ELOVL of interest
-
Fatty acyl-CoA substrate (e.g., (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA)
-
[2-¹⁴C]Malonyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 1 mM MgCl₂, 1 mM ATP, 0.5 mM Coenzyme A, and 1 mM NADPH)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, a specific concentration of the fatty acyl-CoA substrate, and the microsomal protein.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 2.5 M KOH).
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the reaction with a strong acid (e.g., 6 M HCl).
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Evaporate the solvent and redissolve the residue in a suitable solvent.
-
Quantify the incorporated radioactivity using a scintillation counter.
LC-MS/MS Analysis of Acyl-CoA Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:water).
-
Add an internal standard (e.g., a C17:0-CoA).
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species.
Conclusion and Future Directions
The biosynthesis of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA is a critical step in the production of C24 VLC-PUFAs. This process is tightly regulated and involves a complex interplay of desaturases and a dedicated fatty acid elongation machinery in the endoplasmic reticulum. A thorough understanding of this pathway, from the initial desaturation of linoleic acid to the final two-carbon elongation, is essential for advancing our knowledge of lipid metabolism in health and disease.
Future research should focus on further elucidating the specific roles of different ELOVL isoforms in the synthesis of various VLC-PUFAs, the regulatory mechanisms that govern the expression and activity of the enzymes in this pathway, and the development of specific inhibitors that could serve as valuable research tools and potential therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to pursue these important questions.
References
- Lattka, E., et al. (2010). FADS1 and FADS2 polymorphisms in polyunsaturated fatty acid metabolism. Current Opinion in Lipidology, 21(1), 64-69.
- Jacome-Sosa, M. M., et al. (2016). Polyunsaturated Fatty Acid Regulation of Adipocyte FADS1 and FADS2 Expression and Function. The Journal of Nutritional Biochemistry, 33, 103-112.
- Ikeda, M., et al. (2008). Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis. FEBS Letters, 582(16), 2435-2440.
- Lenman, M., et al. (2015). The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina. Aging Cell, 14(6), 1038-1048.
- Li, Y., et al. (2022). Dominant Elongase Activity of Elovl5a but Higher Expression of Elovl5b in Common Carp (Cyprinus carpio). International Journal of Molecular Sciences, 23(23), 14757.
- Sawai, M., et al. (2017). The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. The Journal of Biological Chemistry, 292(37), 15538–15551.
- Monroig, Ó., et al. (2022). Molecular Identification and Functional Characterization of LC-PUFA Biosynthesis Elongase (elovl2) Gene in Chinese Sturgeon (Acipenser sinensis). International Journal of Molecular Sciences, 23(16), 9105.
- Agbaga, M. P., et al. (2010). Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein. Journal of lipid research, 51(7), 1624–1642.
-
Han, G., & S. H. (2010). Pathway of fatty acid elongation. Each cycle of elongation requires... ResearchGate. Retrieved from [Link]
- Matsuzaka, T., et al. (2012).
-
UniProt. (n.d.). HACD3 - Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase. Retrieved from [Link]
- Byelashov, O. A., et al. (2013). A review of the biologic and pharmacologic role of docosapentaenoic acid n-3. F1000Research, 2, 256.
- Morais, S., et al. (2009). Highly unsaturated fatty acid synthesis in Atlantic salmon: characterization of ELOVL5- and ELOVL2-like elongases. Marine biotechnology (New York, N.Y.), 11(5), 627–639.
-
PubChem. (n.d.). (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA. Retrieved from [Link]
- Sassa, T., et al. (2014). Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation. The Journal of biological chemistry, 289(36), 25137–25147.
- Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical chemistry, 77(9), 2889–2894.
- Gregory, M. K., et al. (2011). Functional characterization of the chicken fatty acid elongases ELOVL2 and ELOVL5. The Journal of nutrition, 141(4), 539–545.
- Yeboah, G. K., et al. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. Metabolites, 9(7), 143.
- Ahern, K., & Rajagopal, I. (2023). 6.
- Corbet, G., et al. (2020).
- Agbaga, M. P., et al. (2011). Biosynthesis of very long-chain polyunsaturated fatty acids in hepatocytes expressing ELOVL4. Journal of lipid research, 52(9), 1673–1682.
-
PubChem. (n.d.). (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA. Retrieved from [Link]
- Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(3), 143.
- Zhao, R., et al. (2020). Polyunsaturated fatty acids synthesized by freshwater fish: A new insight to the roles of elovl2 and elovl5 in vivo.
- Naganuma, T., et al. (2011). Development of a high-density assay for long-chain fatty acyl-CoA elongases. Journal of lipid research, 52(11), 2133–2139.
- Kihara, A., et al. (2022). Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases. The Journal of biological chemistry, 297(3), 102263.
-
Sherry, D. M., et al. (2018). Biosynthesis of VLC-PUFA and VLC-SFA. A: Schematic in vivo... ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2020). Polyunsaturated fatty acids synthesized by freshwater fish: A new insight to the roles of elovl2 and elovl5 in vivo.
- Guan, Z., et al. (2015). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of lipid research, 56(4), 923–934.
-
TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI. (n.d.). Retrieved from [Link]
- Li, D., et al. (2022). Molecular Characterization and Nutritional Regulation of Two Fatty Acid Elongase (elovl8) Genes in Chinese Perch (Siniperca chuatsi). International journal of molecular sciences, 23(19), 11847.
- Kemp, S., et al. (2021). Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy. Scientific reports, 11(1), 1198.
- Vik, A., et al. (2016). Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins.
-
UniProt. (n.d.). TER - Trans-2-enoyl-CoA reductase - Euglena gracilis. Retrieved from [Link]
-
UniProt. (n.d.). Polyunsaturated fatty acids synthesized by freshwater fish: A new insight to the roles of elovl2 and elovl5 in vivo. Retrieved from [Link]
- Vik, A., et al. (2016). Synthesis of 13(R)-Hydroxy-7Z,10Z,13R,14E,16Z,19Z Docosapentaenoic Acid (13R-HDPA) and Its Biosynthetic Conversion to the 13-Series Resolvins.
-
TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI. (n.d.). Retrieved from [Link]
- Wu, S., et al. (2022). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids.
-
Wikipedia. (n.d.). TECR. Retrieved from [Link]
-
Atlas of Genetics and Cytogenetics in Oncology and Haematology. (n.d.). TECR (trans-2,3-enoyl-CoA reductase). Retrieved from [Link]
-
AffiASSAY®. (n.d.). 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) Activity/Inhibitor Screening Kit. Retrieved from [Link]
-
Naganuma, T., et al. (2011). Development of a High-Density Assay for Long-Chain Fatty Acyl-CoA Elongases. ResearchGate. Retrieved from [Link]
- S. Nie, et al. (2020). The structural basis of fatty acid elongation by the ELOVL elongases. The Journal of Biological Chemistry, 295(48), 16423-16436.
- Angelin, B., & Einarsson, K. (1976). Determination of hepatic 3-hydroxy-3-methylglutaryl CoA reductase activity in man. Clinica chimica acta; international journal of clinical chemistry, 70(1), 1–5.
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
Sources
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of FADS1 and FADS2 polymorphisms in polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyunsaturated Fatty Acid Regulation of Adipocyte FADS1 and FADS2 Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dominant Elongase Activity of Elovl5a but Higher Expression of Elovl5b in Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FADS1 and FADS2 Gene Polymorphisms Modulate the Relationship of Omega-3 and Omega-6 Fatty Acid Plasma Concentrations in Gestational Weight Gain: A NISAMI Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
